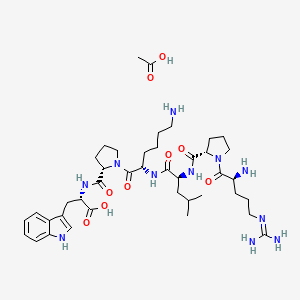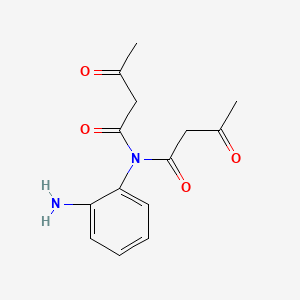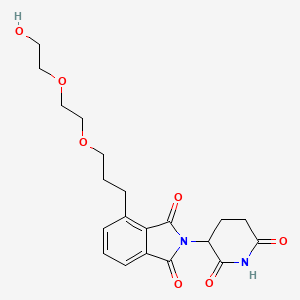
Pomalidomide-PEG5-C2-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-PEG5-C2-Br: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a bromine atom. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells. The inclusion of the PEG linker enhances the solubility and bioavailability of the compound, making it more effective in biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG5-C2-Br typically involves several steps:
Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.
Attachment of PEG Linker: The PEG linker is attached to the pomalidomide molecule through a series of reactions that involve the use of coupling agents and solvents.
Introduction of Bromine Atom:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis platforms and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-PEG5-C2-Br undergoes various chemical reactions, including:
Substitution Reactions:
Click Chemistry: The PEG linker allows for click chemistry reactions, enabling the attachment of various functional groups.
Common Reagents and Conditions:
Coupling Agents: Used for attaching the PEG linker to pomalidomide.
Brominating Agents: Used for introducing the bromine atom.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Major Products: The major product of these reactions is this compound, which can be further modified for specific applications in PROTAC technology .
Scientific Research Applications
Chemistry: Pomalidomide-PEG5-C2-Br is used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation .
Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer, where it can be used to degrade oncogenic proteins .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development, particularly in the creation of targeted therapies .
Mechanism of Action
Pomalidomide-PEG5-C2-Br exerts its effects by recruiting the cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The PEG linker enhances the solubility and bioavailability of the compound, making it more effective in biological systems .
Comparison with Similar Compounds
Pomalidomide-PEG5-Azide: Similar structure but contains an azide group instead of a bromine atom.
Pomalidomide-PEG2-C2-NH2 Hydrochloride: Contains a shorter PEG linker and an amine group.
Pomalidomide-C6-PEG3-Butyl Azide: Contains a different PEG linker and a butyl azide group.
Uniqueness: Pomalidomide-PEG5-C2-Br is unique due to its specific combination of a PEG5 linker and a bromine atom, which provides distinct chemical properties and reactivity. This makes it particularly useful in the development of PROTACs and other targeted therapies .
Properties
Molecular Formula |
C25H34BrN3O9 |
|---|---|
Molecular Weight |
600.5 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H34BrN3O9/c26-6-8-34-10-12-36-14-16-38-17-15-37-13-11-35-9-7-27-19-3-1-2-18-22(19)25(33)29(24(18)32)20-4-5-21(30)28-23(20)31/h1-3,20,27H,4-17H2,(H,28,30,31) |
InChI Key |
PONDXMIPRZEVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


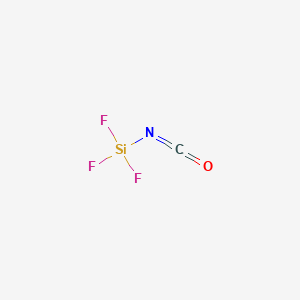
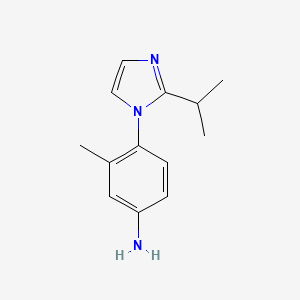
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
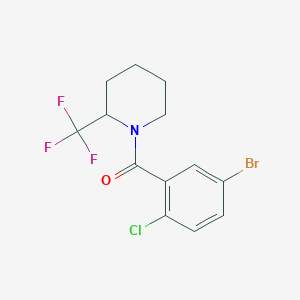

![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
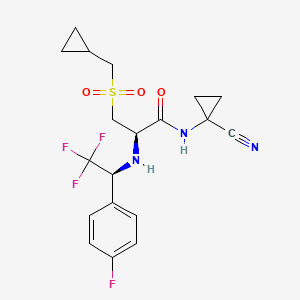
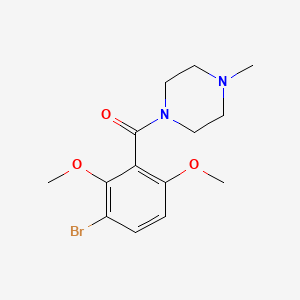
![(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763800.png)
